molecular formula C14H9Cl2N3O4 B11696552 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11696552
M. Wt: 354.1 g/mol
InChI Key: OIQHYLQORWQHHN-REZTVBANSA-N
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Description

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is formed after several hours of refluxing. The resulting compound is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C14H9Cl2N3O4

Molecular Weight

354.1 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C14H9Cl2N3O4/c15-10-4-9(13(20)12(16)6-10)7-17-18-14(21)8-2-1-3-11(5-8)19(22)23/h1-7,20H,(H,18,21)/b17-7+

InChI Key

OIQHYLQORWQHHN-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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